molecular formula C16H10O8 B15343220 [1,1'-Biphenyl]-2,3',5,5'-tetracarboxylic acid

[1,1'-Biphenyl]-2,3',5,5'-tetracarboxylic acid

Cat. No.: B15343220
M. Wt: 330.24 g/mol
InChI Key: AXVMJAFSQNTFDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,1’-Biphenyl]-2,3’,5,5’-tetracarboxylic acid is an organic compound that belongs to the biphenyl family. This compound consists of two benzene rings connected by a single bond, with four carboxylic acid groups attached at the 2, 3’, 5, and 5’ positions. It is a derivative of biphenyl, which is known for its applications in various fields such as organic synthesis, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Biphenyl]-2,3’,5,5’-tetracarboxylic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between aryl halides and arylboronic acids . This method is favored due to its mild reaction conditions and high yields.

Another method involves the oxidation of biphenyl derivatives. For example, the oxidation of [1,1’-Biphenyl]-2,3’,5,5’-tetramethyl can be carried out using potassium permanganate (KMnO4) in an acidic medium to yield the corresponding tetracarboxylic acid .

Industrial Production Methods

Industrial production of [1,1’-Biphenyl]-2,3’,5,5’-tetracarboxylic acid typically involves large-scale oxidation processes. The use of environmentally benign oxidizing agents and catalysts is preferred to minimize the environmental impact. Continuous flow reactors and advanced purification techniques are employed to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

[1,1’-Biphenyl]-2,3’,5,5’-tetracarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction of the carboxylic acid groups can yield the corresponding alcohols or aldehydes.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.

Major Products

The major products formed from these reactions include quinones, alcohols, aldehydes, and various substituted biphenyl derivatives.

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-2,3’,5,5’-tetracarboxylic acid involves its interaction with specific molecular targets. The carboxylic acid groups can form hydrogen bonds with proteins, affecting their structure and function. Additionally, the biphenyl core can interact with hydrophobic pockets in proteins, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,1’-Biphenyl]-2,3’,5,5’-tetracarboxylic acid is unique due to the specific positioning of its carboxylic acid groups, which can influence its reactivity and interactions with other molecules. This unique structure allows for specific applications in various fields, distinguishing it from other biphenyl derivatives.

Properties

Molecular Formula

C16H10O8

Molecular Weight

330.24 g/mol

IUPAC Name

2-(3,5-dicarboxyphenyl)terephthalic acid

InChI

InChI=1S/C16H10O8/c17-13(18)7-1-2-11(16(23)24)12(6-7)8-3-9(14(19)20)5-10(4-8)15(21)22/h1-6H,(H,17,18)(H,19,20)(H,21,22)(H,23,24)

InChI Key

AXVMJAFSQNTFDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.